molecular formula C12H13N3O B7866285 N-(4-methoxybenzyl)pyridazin-3-amine

N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No. B7866285
M. Wt: 215.25 g/mol
InChI Key: SYGBTJVMKCBAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N-Nitration of Secondary Amines : A study by Park et al. (2003) explored the N-nitration of 4-chloro-5-substituted-pyridazin-3-one, including compounds like 5-methoxy derivatives. This process has potential applications in synthesizing various nitrogen-containing compounds (Park et al., 2003).

  • Synthesis and Characterization of N4O3 Amine Phenol Ligands : Research by Liu et al. (1993) focused on the synthesis of N4O3 amine phenol ligands, including those with methoxy groups, which can have applications in forming complexes with lanthanide ions (Liu et al., 1993).

  • Oxidative Cleavage of Asymmetric Aldol Adducts : Leise et al. (2017) investigated the oxidative cleavage of aldol adducts derived from N4-p-methoxybenzyloxadiazinone. This research has implications in the synthesis of β-hydroxycarboxylic acids and could have pharmaceutical applications (Leise et al., 2017).

  • Analytical Characterization of Designer Drugs : A study by Westphal et al. (2016) provided an analytical characterization of N-(ortho-methoxybenzyl)amines, highlighting their identification and analysis in the context of drug testing (Westphal et al., 2016).

  • Synthesis of Secondary Amines : Kurosawa et al. (2003) explored the synthesis of secondary amines, including N-(4-Methoxybenzyl) derivatives, from primary amines. This process can be applied in pharmaceutical synthesis and organic chemistry (Kurosawa et al., 2003).

  • Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Barlin et al. (1993) studied the synthesis and CNS activities of certain imidazo[1,2-b]pyridazines, including methoxybenzylamino derivatives. This research contributes to understanding the potential therapeutic applications of these compounds (Barlin et al., 1993).

  • Oxidative Removal of N-(p-methoxybenzyl) Group : Yoshimura et al. (1983) described a method for the oxidative removal of the N-(p-methoxybenzyl) group in certain compounds. This technique can be useful in modifying chemical structures for various applications (Yoshimura et al., 1983).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGBTJVMKCBAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)pyridazin-3-amine

Synthesis routes and methods

Procedure details

To a solution of pyridazin-3-ylamine (105 g, 1.1 mol, 1 eq) and 4-methoxybenzaldehyde (150 g, 1.1 mol, 1 eq) in DCM (3 L), was added titanium(IV) chloride triisopropoxide (572 g, 2.2 mol, 2 eq). The reaction mixture was stirred at RT for 8 h. The reaction mixture was cooled to 0° C. and sodium triacetoxyborohydride (933 g, 4.4 mol, 4 eq) was added. The reaction mixture was allowed to stir at RT 5 h. After completion of the reaction, the reaction mixture was cooled to 0° C., quenched with ice water and the solid was filtered through celite pad. The layers were separated and the aqueous layer extracted with DCM (1 L). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude mass was dissolved in minimum amount of DCM and the product was extracted in 1.5 N HCl thrice. The aqueous layer was basified with saturated NaHCO3 solution; the precipitated product was filtered and dried. Then the solid obtained was washed with minimum amount of diethyl ether and dried to get 60 g of the title compound as pale pink solid (0.27 mol, 25% yield). MS (ESI pos. ion) riVz: (M+2)+=216.7. 1H NMR (400 MHz, Chloroform-d) δ 8.56 (dd, J=1.20, 4.60 Hz, 1H), 7.31 (dd, J=2.80, 11.60 Hz, 2H), 7.15 (dd, J=4.40, 9.00 Hz, 1H), 6.89 (dd, J=2.80, 5.80 Hz, 2H), 6.63 (dd, J=1.20, 9.20 Hz, 1H), 5.15 (br. s, 1H), 4.55 (d, J=5.60 Hz, 2H), 3.81 (s, 3H).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
titanium(IV) chloride triisopropoxide
Quantity
572 g
Type
catalyst
Reaction Step One
Quantity
933 g
Type
reactant
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.